molecular formula C9H14O5S B2516144 Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2460750-58-5

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate

Cat. No. B2516144
CAS RN: 2460750-58-5
M. Wt: 234.27
InChI Key: ZONULTYTHVIZBA-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 6,6-dioxo-2-oxa-6lambda^6-thiaspiro[3.4]octane-8-carboxylate, is a spirocyclic compound, which is a class of organic compounds characterized by a unique structure where two rings are joined at a single atom. The compound mentioned is not directly synthesized or analyzed in the provided papers, but related compounds with similar spirocyclic structures and functionalities have been studied.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves the reaction of various precursors under specific conditions. For instance, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate is synthesized from 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite using sodium malonate in toluene, followed by de-ethoxycarbonylation in DMSO to yield a nitrile intermediate, which is further converted to thiazoles . Similarly, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile is synthesized by reacting tetracyanoethylene with a dione, which then reacts with alcohols and ketoximes to form various heterocyclic compounds .

Molecular Structure Analysis

Spirocyclic compounds exhibit interesting molecular structures due to the presence of a spiro junction. The structure of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, a related compound, is formed by reacting ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene . The molecular structure of these compounds is often elucidated using techniques such as NMR and mass spectrometry, as well as X-ray crystallography in some cases, as seen with the cyclopropane derivative obtained from hydrolysis .

Chemical Reactions Analysis

The spirocyclic compounds participate in various chemical reactions, including hydrolysis, which can lead to the formation of different products depending on the conditions. For example, hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile results in a mixture of cyclopropane carboxylic acid and a pyrrololate, or alternatively, a dicyanocyclopropane dicarboxamide, depending on the acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their structural features, such as the presence of multiple functional groups and the spiro junction. These properties include solubility, boiling and melting points, and reactivity towards various reagents. The papers provided do not detail the specific physical properties of Ethyl 6,6-dioxo-2-oxa-6lambda^6-thiaspiro[3.4]octane-8-carboxylate, but they do provide insights into the reactivity and stability of similar spirocyclic compounds under different conditions .

Scientific Research Applications

Synthesis and Reactivity

  • The compound is part of a class of chemicals that have been synthesized and studied for their unique structural properties. For instance, D’yakonov et al. (2007) discussed the synthesis of spiro[3.4]octanes through the cycloalumination of methylenecyclobutane, leading to derivatives like 6-ethyl-6-aluminaspiro[3.4]octane, which further undergo transformations into spiro[3.3]heptane and 6-thiaspiro[3.4]octane with high yields and selectivity (D’yakonov, Finkelshtein, & Ibragimov, 2007).
  • Kuroyan et al. (1991) explored the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, revealing pathways for the creation of thiazoles from related compounds, demonstrating the versatility and reactivity of similar spirocyclic structures (Kuroyan, Pogosyan, & Grigoryan, 1991).

Structural Analysis and Properties

  • Parvez et al. (2001) conducted structural analyses of 1-oxa-4-thiaspiro[4.5]decane derivatives under Johnson orthoester Claisen rearrangement conditions, offering insights into the olefin geometry and molecular dimensions of similar spirocyclic compounds (Parvez, Yadav, & Senthil, 2001).
  • Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as novel, multifunctional, and structurally diverse modules for drug discovery, highlighting the potential biomedical applications of spirocyclic compounds (Li, Rogers-Evans, & Carreira, 2013).

properties

IUPAC Name

ethyl 6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5S/c1-2-14-8(10)7-3-15(11,12)6-9(7)4-13-5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONULTYTHVIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CS(=O)(=O)CC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate

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